Cas no 1558299-92-5 (4-Methoxyquinoline-8-sulfonyl chloride)

4-Methoxyquinoline-8-sulfonyl chloride is a reactive sulfonyl chloride derivative primarily used as a versatile intermediate in organic synthesis. Its key advantages include high reactivity toward nucleophiles, making it valuable for introducing the 4-methoxyquinoline-8-sulfonyl moiety into target molecules. The compound is particularly useful in peptide modification, fluorescent labeling, and the preparation of sulfonamides due to its electron-rich quinoline core, which enhances stability and facilitates further functionalization. Its well-defined structure ensures consistent performance in coupling reactions, while the methoxy group provides additional steric and electronic modulation. Suitable for controlled reactions, it is commonly employed in research and pharmaceutical applications requiring selective sulfonylation.
4-Methoxyquinoline-8-sulfonyl chloride structure
1558299-92-5 structure
Product Name:4-Methoxyquinoline-8-sulfonyl chloride
CAS No:1558299-92-5
MF:C10H8ClNO3S
MW:257.693420410156
MDL:MFCD24355364
CID:4701937
PubChem ID:83033657
Update Time:2025-06-23

4-Methoxyquinoline-8-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxyquinoline-8-sulfonyl chloride
    • BC6248592
    • MDL: MFCD24355364
    • Inchi: 1S/C10H8ClNO3S/c1-15-8-5-6-12-10-7(8)3-2-4-9(10)16(11,13)14/h2-6H,1H3
    • InChI Key: TWJLTOPWNBZVAR-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=CC2=C(C=CN=C21)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 341
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.599

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Additional information on 4-Methoxyquinoline-8-sulfonyl chloride

Introduction to 4-Methoxyquinoline-8-sulfonyl chloride (CAS No. 1558299-92-5)

4-Methoxyquinoline-8-sulfonyl chloride (CAS No. 1558299-92-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-methoxyquinoline-8-sulfonyl chloride makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical structure of 4-methoxyquinoline-8-sulfonyl chloride consists of a quinoline ring with a methoxy group at the 4-position and a sulfonyl chloride group at the 8-position. The presence of these functional groups imparts specific reactivity and solubility properties, making it an attractive candidate for various synthetic transformations. The sulfonyl chloride group, in particular, is highly reactive and can readily undergo nucleophilic substitution reactions, enabling the formation of sulfonamides and other derivatives.

In recent years, there has been a growing interest in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurodegenerative disorders. 4-Methoxyquinoline-8-sulfonyl chloride has been explored as a key intermediate in the synthesis of novel compounds with potential therapeutic effects. For instance, studies have shown that certain derivatives of this compound exhibit potent anticancer activity by inhibiting specific enzymes involved in tumor growth and metastasis.

A notable example is the use of 4-methoxyquinoline-8-sulfonyl chloride in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. Carbonic anhydrase inhibitors have been widely studied for their potential applications in treating glaucoma, edema, and certain types of cancer. Research has demonstrated that sulfonamide derivatives derived from 4-methoxyquinoline-8-sulfonyl chloride exhibit high selectivity and potency against specific isoforms of carbonic anhydrase, making them promising candidates for further drug development.

Beyond its applications in medicinal chemistry, 4-methoxyquinoline-8-sulfonyl chloride has also found use in the development of agrochemicals. The unique properties of this compound make it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. For example, studies have shown that certain sulfonamide derivatives derived from 4-methoxyquinoline-8-sulfonyl chloride exhibit strong herbicidal activity against a wide range of weeds while showing minimal toxicity to non-target organisms.

The synthesis of 4-methoxyquinoline-8-sulfonyl chloride typically involves multi-step reactions starting from readily available starting materials. One common approach involves the reaction of 4-methoxyquinoline with chlorosulfonic acid to form the desired sulfonyl chloride derivative. This process requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound.

In conclusion, 4-methoxyquinoline-8-sulfonyl chloride (CAS No. 1558299-92-5) is a versatile organic compound with significant potential in both medicinal chemistry and agrochemical research. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of novel compounds with diverse biological activities. Ongoing research continues to uncover new applications and optimize synthetic methods, further highlighting the importance of this compound in modern scientific endeavors.

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